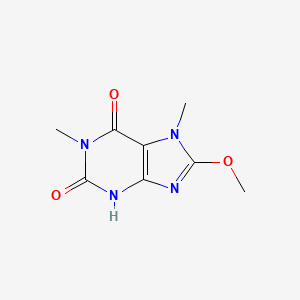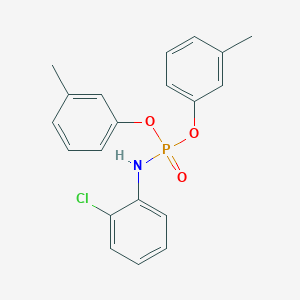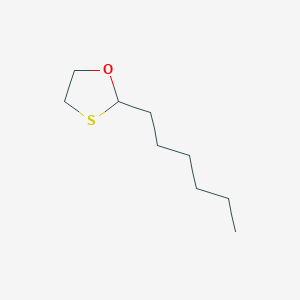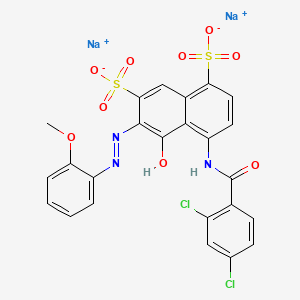amino}-2-oxoethyl)-3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide CAS No. 5966-64-3](/img/structure/B14737155.png)
N-(2-{[(1-Benzyl-1H-pyrrol-2-yl)methyl](cyclopropyl)amino}-2-oxoethyl)-3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-{(1-Benzyl-1H-pyrrol-2-yl)methylamino}-2-oxoethyl)-3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzyl-pyrrole moiety, a cyclopropyl group, and a morpholine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{(1-Benzyl-1H-pyrrol-2-yl)methylamino}-2-oxoethyl)-3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 1-benzyl-1H-pyrrole, followed by its reaction with cyclopropylamine to form the cyclopropylamino derivative. This intermediate is then coupled with 3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-{(1-Benzyl-1H-pyrrol-2-yl)methylamino}-2-oxoethyl)-3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Aplicaciones Científicas De Investigación
N-(2-{(1-Benzyl-1H-pyrrol-2-yl)methylamino}-2-oxoethyl)-3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-(2-{(1-Benzyl-1H-pyrrol-2-yl)methylamino}-2-oxoethyl)-3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it could inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
(E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one: A related compound with a benzylpiperidine moiety.
(-)-Carvone: A natural compound with similar structural features, used as a bioherbicide.
Uniqueness
N-(2-{(1-Benzyl-1H-pyrrol-2-yl)methylamino}-2-oxoethyl)-3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide is unique due to its combination of a benzyl-pyrrole moiety, a cyclopropyl group, and a morpholine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.
Propiedades
Número CAS |
5966-64-3 |
|---|---|
Fórmula molecular |
C30H35ClN4O3 |
Peso molecular |
535.1 g/mol |
Nombre IUPAC |
N-[2-[(1-benzylpyrrol-2-yl)methyl-cyclopropylamino]-2-oxoethyl]-3-chloro-N-(2-morpholin-4-ylethyl)benzamide |
InChI |
InChI=1S/C30H35ClN4O3/c31-26-9-4-8-25(20-26)30(37)34(15-14-32-16-18-38-19-17-32)23-29(36)35(27-11-12-27)22-28-10-5-13-33(28)21-24-6-2-1-3-7-24/h1-10,13,20,27H,11-12,14-19,21-23H2 |
Clave InChI |
SSYPPJIDVATKGI-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N(CC2=CC=CN2CC3=CC=CC=C3)C(=O)CN(CCN4CCOCC4)C(=O)C5=CC(=CC=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


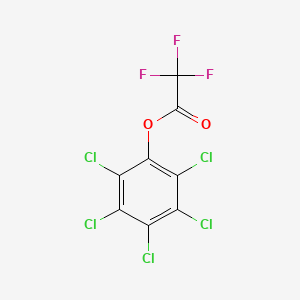
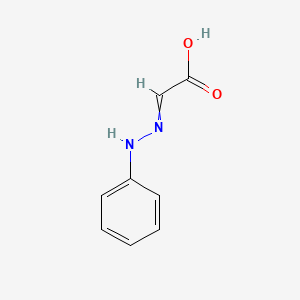
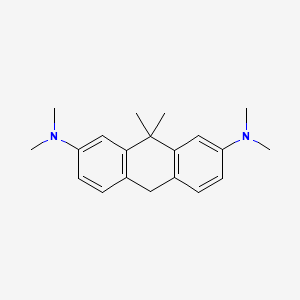
![2-[Hydroxy(2-hydroxy-3-methoxyphenyl)methyl]naphthalene-1,4-dione](/img/structure/B14737100.png)

![Thiopyrano[3,2-e]benzimidazol-7(3H)-one](/img/structure/B14737115.png)

